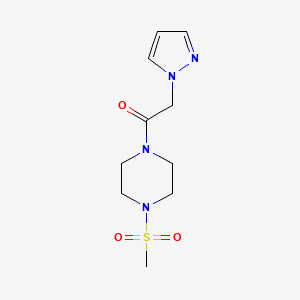

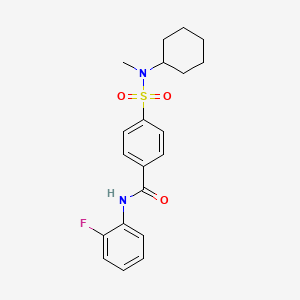

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide” is a complex organic molecule that contains two thiophene rings, a pyridine ring, and a sulfonamide group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. Pyridine is a six-membered ring with five carbon atoms and one nitrogen atom. The sulfonamide group consists of a sulfur atom doubly bonded to an oxygen atom and singly bonded to a nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiophene and pyridine rings, the introduction of the sulfonamide group, and the coupling of these components together. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic thiophene and pyridine rings suggests that the compound may have a planar structure. The sulfonamide group could participate in hydrogen bonding, influencing the compound’s physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiophene, pyridine, and sulfonamide groups. The thiophene and pyridine rings, being aromatic, could undergo electrophilic substitution reactions. The sulfonamide group could participate in a variety of reactions, including hydrolysis and condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the sulfonamide group could affect its solubility, boiling point, melting point, and other properties .作用機序

Target of Action

Compounds containing thiophene moieties have been reported to exhibit diverse biological activities, including anti-inflammatory , anticonvulsant , antimicrobial , and antitumor effects .

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thiophene derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Thiophene derivatives have been associated with various biological effects, including anti-inflammatory , anticonvulsant , antimicrobial , and antitumor activities .

実験室実験の利点と制限

One of the main advantages of using N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide in lab experiments is its high potency. This compound has been shown to have potent anticancer properties, and it can be used in small concentrations to achieve significant results. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

将来の方向性

There are several future directions for the research on N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide. One direction is to further investigate its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a therapeutic agent for other types of cancer, such as pancreatic cancer and ovarian cancer. Additionally, future research could focus on improving the solubility of this compound in water, which would make it easier to work with in lab experiments.

合成法

The synthesis of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide involves the reaction of 2-chloro-3-(thiophen-2-yl)pyridine with thiophene-2-sulfonamide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the thiophene-2-sulfonamide group. The resulting product is then purified by column chromatography to obtain this compound in high purity.

科学的研究の応用

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide has been extensively studied for its potential applications in the field of medicine. This compound has been shown to have anticancer properties, and it has been tested against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

特性

IUPAC Name |

N-[(2-thiophen-2-ylpyridin-3-yl)methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S3/c17-21(18,13-6-3-9-20-13)16-10-11-4-1-7-15-14(11)12-5-2-8-19-12/h1-9,16H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFABYAGXSNKQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CS2)CNS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2947515.png)

![Methyl 1,5-dibenzyl-3-(4-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2947519.png)

![1-[4-[4-(3-Methoxyphenyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2947522.png)

![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-methoxyaniline](/img/structure/B2947523.png)

![1,4-Bis(4-chlorobenzo[d]thiazol-2-yl)piperazine](/img/structure/B2947528.png)

![(3R)-3-(2,6-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2947530.png)

![[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 1H-indole-2-carboxylate](/img/structure/B2947537.png)